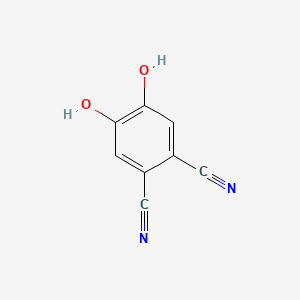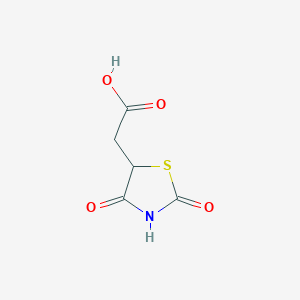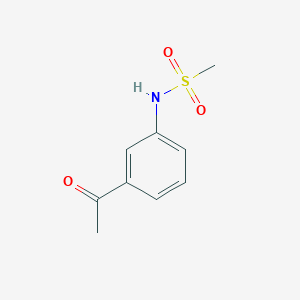
3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated pyridines, which are structurally related to the compound of interest, can be achieved from dimeric acrylonitrile. A commercially available starting material, α-methyleneglutaronitrile, is used for the new synthesis of 3-halogenomethylpyridines through two and three-step reactions . Additionally, the Knoevenagel condensation method is employed to obtain isomers of a dimethylamino phenyl-substituted acrylonitrile, which provides a basis for understanding the synthetic routes that could be applied to the compound .
Molecular Structure Analysis
The molecular structure of cyano and methoxycarbonyl derivatives of bis(dimethylamino)acrylonitrile has been studied using infrared spectra and ab initio force field calculations. The C≡C bond in these molecules is strongly polarized, indicating a significant ground-state charge transfer between different fragments of the molecule, which suggests a dual molecular and zwitterionic character . This information can be extrapolated to understand the molecular structure of "3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile".
Chemical Reactions Analysis
A related compound, ethyl α-(N,N-dimethylamino)pentadienoate, reacts with acrylonitrile to form cycloadducts through an unexpected [3+2] cycloaddition. This reaction involves a [1,6] hydrogen shift, leading to the formation of an azomethine ylide intermediate . Such reactions are relevant to understanding the reactivity of "3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile" in various chemical environments.
Physical and Chemical Properties Analysis
The fluorescence properties of dimethylaminophenyl-substituted acrylonitriles are significantly influenced by the molecular packing in the solid state. The position of the nitrogen atom in the pyridyl groups and the nature of the substituents affect the crystal lattices and, consequently, the photochemical behavior of these compounds. The study of these derivatives provides insights into the physical and chemical properties that "3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile" may exhibit .
Furthermore, the Z/E isomerism of a dimethylamino phenyl-substituted acrylonitrile has been explored, revealing that intermolecular interactions and crystal packing density play a role in the stability of different isomers. This information is pertinent to the understanding of the physical properties and stability of "3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile" .
Aplicaciones Científicas De Investigación
Fluorescence Properties
A study by (Percino et al., 2013) investigated the fluorescence improvement in (dimethylamino)arylacrylonitrile derivatives, including 3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile. They found that dimethyl- and CN groups, along with the position of the nitrogen atom in the pyridyl groups, influenced the molecular packing and consequently the fluorescence properties of these compounds.
Enamine Cyclization in Chemical Synthesis
The nucleophilic vinylic substitution reaction of aliphatic enaminone 3-dimethylamino-2-formyl acrylonitrile with various nucleophiles led to the production of unusual reaction adducts and enamines, as explored by (Chikhalikar et al., 2011). This process facilitated the synthesis of novel pyridin-2(1H)-one derivatives.
Cycloaddition Reactions
A study by (Bourhis & Vercauteren, 1994) described the cycloaddition reactions between ethyl 2-(N,N-dimethylamino)penta-2,4-dienoate and acrylonitrile, resulting in the formation of unique cycloadducts. This highlights the utility of these compounds in generating new chemical structures through cycloaddition.
Applications in Polymer Science
The synthesis of random copolymers involving 3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile was explored by (Sun et al., 2006). Their study focused on the improved antifouling properties of zwitterionic ultrafiltration membranes composed of acrylonitrile and sulfobetaine copolymers.
Propiedades
IUPAC Name |
(Z)-3-(dimethylamino)-2-pyridin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13(2)8-9(7-11)10-5-3-4-6-12-10/h3-6,8H,1-2H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVNVYFIPYMSHH-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352613 |
Source


|
| Record name | 3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile | |
CAS RN |
493038-85-0 |
Source


|
| Record name | 3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B1300174.png)
![4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B1300180.png)
![4-{[(Phenylsulfonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B1300182.png)
![(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B1300185.png)


![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)

